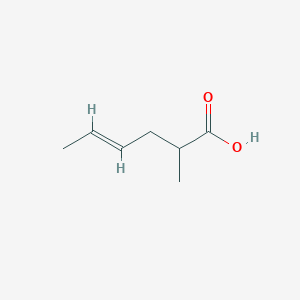
(4E)-2-methylhex-4-enoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-2-methylhex-4-enoic acid is an organic compound with the molecular formula C7H12O2 It is a carboxylic acid with a double bond in the fourth position and a methyl group in the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-methylhex-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-butene with carbon monoxide and water in the presence of a catalyst such as palladium chloride. This reaction proceeds via a hydroformylation mechanism, followed by oxidation to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, (4E)-2-methylhex-4-enoic acid can be produced using a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reaction conditions typically involve high pressure and temperature, along with the use of a suitable catalyst to ensure high yield and purity.
化学反应分析
Types of Reactions
(4E)-2-methylhex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated carboxylic acids.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated carboxylic acids.
Substitution: Forms esters, amides, or other derivatives.
科学研究应用
(4E)-2-methylhex-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4E)-2-methylhex-4-enoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
(2E,4E)-hexa-2,4-dienoic acid: Another unsaturated carboxylic acid with similar structural features.
(2E,4E)-2,4-hexadienoic acid: Known for its antimicrobial properties and use as a food preservative.
Uniqueness
(4E)-2-methylhex-4-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC 名称 |
(E)-2-methylhex-4-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3+ |
InChI 键 |
HFAXNGJLZXRBRG-ONEGZZNKSA-N |
手性 SMILES |
C/C=C/CC(C)C(=O)O |
规范 SMILES |
CC=CCC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















